molecular formula C7H6O3 B3141952 3-hydroxy-2-vinyl-4H-pyran-4-one CAS No. 4940-21-0

3-hydroxy-2-vinyl-4H-pyran-4-one

Cat. No.: B3141952
CAS No.: 4940-21-0
M. Wt: 138.12 g/mol
InChI Key: AZTOBJYXIMCEJQ-UHFFFAOYSA-N
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Description

3-Hydroxy-2-vinyl-4H-pyran-4-one is a heterocyclic organic compound that belongs to the class of pyranones Pyranones are characterized by a six-membered ring containing one oxygen atom and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2-vinyl-4H-pyran-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-hydroxy-2-methyl-4H-pyran-4-one with vinyl-containing reagents under acidic or basic conditions to introduce the vinyl group at the 2-position . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-vinyl-4H-pyran-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxy-2-vinyl-4H-pyran-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-hydroxy-2-vinyl-4H-pyran-4-one involves its interaction with molecular targets in biological systems. The hydroxyl and vinyl groups allow it to form hydrogen bonds and participate in various chemical reactions within the body. These interactions can modulate the activity of enzymes and receptors, leading to its observed biological effects .

Properties

IUPAC Name

2-ethenyl-3-hydroxypyran-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3/c1-2-6-7(9)5(8)3-4-10-6/h2-4,9H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTOBJYXIMCEJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C(=O)C=CO1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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